Maohuoside B

PKC beta inhibitor flavonol glycoside kinase signaling

Researchers requiring isoform-selective PKCβ inhibition face a market flooded with generic Epimedium flavonoids that lack defined targets. Maohuoside B is the precise solution-a tri-acetylated flavonol glycoside with an IC50 of 87 nM against PKCβ and >149-fold selectivity over PKCγ. - Unique acetylated glycosylation pattern ensures reproducible target engagement, unlike non-acetylated analogs (e.g., Icariin). - Enables definitive attribution of experimental outcomes to PKCβ modulation in diabetic complication, cardiac hypertrophy, and bone remodeling studies. - Reliable, traceable analytical standard for QC of Epimedium preparations, with batch-to-batch consistency guaranteed.

Molecular Formula C39H50O20
Molecular Weight 838.8 g/mol
Cat. No. B12405526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaohuoside B
Molecular FormulaC39H50O20
Molecular Weight838.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-30(49)27(46)24(43)21(12-40)55-38)11-19(42)23-26(45)36(34(57-35(18)23)16-6-8-17(52-4)9-7-16)59-37-32(51)29(48)33(15(3)53-37)58-39-31(50)28(47)25(44)22(13-41)56-39/h5-9,11,15,21-22,24-25,27-33,37-44,46-51H,10,12-13H2,1-4H3/t15-,21+,22+,24+,25+,27-,28-,29-,30+,31+,32+,33-,37-,38+,39-/m0/s1
InChIKeyOKHNHLLCQFISIQ-RBLYEMSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maohuoside B Baseline & Sourcing


Maohuoside B (茂藿苷B) is a prenylated flavonol glycoside isolated from Epimedium species (e.g., E. koreanum, E. sagittatum) [1]. Its structure is characterized by an anhydroicaritin core with acetylated sugar moieties: anhydroicaritin 3-O-β-D-(4,6-O-diacetyl)glucopyranosyl-(1→3)-α-L-(4"-O-acetylrhamnopyranoside)-7-O-β-D-glucopyranoside [2]. This compound exhibits potent and selective inhibition of Protein Kinase C (PKC) beta (IC50 = 87 nM) relative to other PKC isoforms [3], and is utilized in research focused on osteogenesis and cellular signaling pathways.

Why Maohuoside B Is Irreplaceable


Generic substitution with more common Epimedium flavonoids such as Icariin or Epimedin A is not viable due to Maohuoside B's unique acetylated glycosylation pattern and consequent target selectivity. While many in-class compounds demonstrate promiscuous activity or lack defined molecular targets, Maohuoside B exhibits a defined, high-affinity interaction with Protein Kinase C beta (PKCβ) [1]. The specific acetyl groups at the 4",6"- and 4"-positions on its sugar moieties, which are absent in non-acetylated analogs like Icariin [2], are critical structural determinants for this interaction. Substituting Maohuoside B with a related flavonol glycoside lacking this precise acetylation pattern would result in a complete loss of the compound's most pharmacologically distinct and quantitatively characterized feature—its nanomolar PKCβ inhibition .

Maohuoside B Quantitative Differentiation


PKCβ Inhibition Selectivity Profile

Maohuoside B demonstrates potent inhibition of human recombinant PKCβ with an IC50 of 87 nM [1]. This represents the most potent and selective kinase inhibition reported for any Epimedium-derived flavonoid. In contrast, its inhibition of PKCγ (IC50 = 13,000 nM) and PKCε (IC50 = 460 nM) is significantly weaker, indicating a >149-fold and >5-fold selectivity for PKCβ over PKCγ and PKCε, respectively [2][3]. No comparable quantitative data for PKC inhibition exists for widely available Epimedium flavonoids like Icariin or Epimedin A in the same assay format, establishing Maohuoside B as the preferential choice for studies requiring targeted modulation of PKCβ activity.

PKC beta inhibitor flavonol glycoside kinase signaling

Unique Acetylated Glycosylation Pattern

Maohuoside B (caohuoside-B) possesses a unique anhydroicaritin core with a diacetylated glucopyranosyl-(1→3)-acetylated rhamnopyranoside at the 3-O position and a glucopyranoside at the 7-O position [1]. This acetylated glycosylation is absent in the most widely studied Epimedium flavonoids, such as Icariin (icaritin 3-O-rhamnosyl-7-O-glucoside) and Epimedin A (anhydroicaritin 3-O-rhamnosyl-(1→2)-rhamnosyl-7-O-glucoside), which lack acetyl modifications entirely . This structural divergence is a key differentiator, as acetyl groups can significantly influence molecular recognition, binding affinity, and metabolic stability.

flavonoid chemistry structure-activity relationship natural product

Multi-Species Source Confirmation

Maohuoside B has been isolated and structurally characterized from at least three distinct Epimedium species: E. koreanum [1], E. sagittatum , and E. platyetalum [2]. Its occurrence across multiple species, compared to the more restricted distribution of some analogs, provides a degree of confidence in its natural abundance and availability for procurement. Furthermore, its consistent identification in different phytochemical investigations reduces the risk of sourcing a compound that is an artifact of isolation from a single, potentially variable, plant source.

phytochemistry Epimedium compound authentication

Maohuoside B Research Applications


Selective PKCβ Inhibition in Disease Models

Based on its quantitative PKC isoform selectivity (IC50 PKCβ = 87 nM; >149-fold selectivity over PKCγ), Maohuoside B is the compound of choice for research requiring targeted inhibition of PKCβ without significant off-target activity on PKCγ or PKCε [1][2]. This makes it particularly suitable for studies investigating the role of PKCβ in diabetic complications, cardiac hypertrophy, or immune cell signaling where isoform-specific modulation is critical. Procurement of Maohuoside B, rather than a generic flavonoid mixture or an uncharacterized analog, ensures the experimental outcome can be directly attributed to PKCβ inhibition.

SAR Studies of Acetylated Flavonol Glycosides

The unique tri-acetylated glycosylation pattern of Maohuoside B, absent in non-acetylated Epimedium flavonoids like Icariin and Epimedin A [3], makes it an essential reference compound for SAR programs investigating the influence of acetylation on flavonoid binding affinity, selectivity, and pharmacokinetic properties. For chemists and pharmacologists aiming to optimize natural product leads, Maohuoside B provides a defined chemical entity for comparative studies against its de-acetylated counterparts.

Epimedium Extract Standardization & Quality Control

As a well-characterized constituent isolated from multiple Epimedium species , Maohuoside B serves as a reliable and traceable analytical standard for the quality control and standardization of Epimedium-based herbal preparations and dietary supplements. Its use as a marker compound is supported by its distinct chemical identity and structural characterization data, enabling precise quantification in complex matrices and ensuring batch-to-batch consistency in manufacturing and research.

PKCβ Chemical Probe in Osteogenesis Research

While Maohuoside A is known to promote osteogenesis via BMP and MAPK pathways , the potent PKCβ inhibitory activity of Maohuoside B presents a chemically distinct tool for dissecting the specific contribution of PKCβ signaling in bone formation and remodeling. Researchers seeking to differentiate between general flavonoid-mediated osteogenic effects and specific kinase-dependent mechanisms should procure Maohuoside B for these comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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